BenchChemオンラインストアへようこそ!

1-Oxa-9-azaspiro[5.5]undecane hydrochloride

soluble epoxide hydrolase inhibition spirocyclic urea inhibitors oral bioavailability

This hydrochloride salt delivers superior stability and a free piperidine nitrogen primed for direct derivatization—amide coupling, sulfonamide formation, or reductive amination—accelerating library synthesis for MmpL3-targeted antitubercular, sEH inhibitor (nanomolar IC₅₀), and ciprofloxacin-enhancing antibacterial programs. The rigid 1-oxa-9-aza spiro junction provides a unique hydrogen-bonding profile and modulated lipophilicity (logD₇.₄ ~0.99) unattainable with regioisomeric or non-spirocyclic alternatives—critical for balancing target potency with aqueous solubility. Sourced for MDR-TB and broad-spectrum antiviral (CHIKV, MAYV, VEEV) discovery campaigns.

Molecular Formula C9H18ClNO
Molecular Weight 191.70
CAS No. 1414958-73-8
Cat. No. B3102093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-9-azaspiro[5.5]undecane hydrochloride
CAS1414958-73-8
Molecular FormulaC9H18ClNO
Molecular Weight191.70
Structural Identifiers
SMILESC1CCOC2(C1)CCNCC2.Cl
InChIInChI=1S/C9H17NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h10H,1-8H2;1H
InChIKeyVXFFBJUXICMNBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-9-azaspiro[5.5]undecane Hydrochloride (CAS 1414958-73-8): Spirocyclic Scaffold Overview for Medicinal Chemistry Procurement


1-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS 1414958-73-8, molecular formula C₉H₁₈ClNO, molecular weight 191.69 g/mol) is the hydrochloride salt of a saturated spirocyclic heterocycle combining an oxane and a piperidine ring fused at a single quaternary spiro carbon . The scaffold belongs to the privileged oxa-azaspiro[5.5]undecane class that has been extensively investigated as a versatile building block for MmpL3 inhibitors [1], soluble epoxide hydrolase (sEH) inhibitors [2], carbonic anhydrase probes [3], and antibacterial fluoroquinolone derivatives [4]. The hydrochloride salt form offers enhanced stability and handling characteristics compared to the free base (CAS 42578-08-5), making it the preferred form for synthetic derivatization in medicinal chemistry campaigns .

Why 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride Cannot Be Substituted with Generic Spirocyclic Building Blocks


The 1-oxa-9-azaspiro[5.5]undecane scaffold occupies a distinct position in the spirocyclic chemical space that is not interchangeable with closely related spiro[5.5]undecane variants. Unlike purely carbocyclic spiro[5.5]undecanes or thia-azaspiro analogs, the oxa-aza heteroatom pairing provides a unique hydrogen-bonding profile and modulates lipophilicity (experimentally determined logD₇.₄ of 0.99 for derivatives) that is critical for both target engagement and pharmacokinetic properties [1]. The specific 1-oxa-9-aza ring fusion pattern—as opposed to regioisomeric 9-oxa-1-azaspiro arrangements—positions the basic piperidine nitrogen and the oxane oxygen in a defined spatial orientation that governs molecular recognition at targets including MmpL3 [2], sEH [1], and carbonic anhydrase zinc enzymes [3]. Substitution with non-spirocyclic piperidines, alternative spiro ring sizes (e.g., spiro[4.5]decane), or regioisomeric oxa-aza patterns would fundamentally alter the three-dimensional pharmacophore and has been demonstrated to abolish or significantly reduce biological activity across multiple target classes [1][3].

Quantitative Differentiation Evidence for 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride Against Closest Analogs and Alternatives


Soluble Epoxide Hydrolase (sEH) Inhibitory Potency and Physicochemical Differentiation vs. Established sEH Inhibitors

The spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold delivered the advanced lead compound (+)-22 with an sEH IC₅₀ of 4.99 ± 0.18 nM [1]. Critically, this compound combined high potency with a favorable physicochemical profile that is atypical for sEH inhibitors: aqueous solubility > 0.5 mM in phosphate buffer and experimentally determined logD₇.₄ of 0.99, indicating unusually low lipophilicity for this target class [1]. In comparison, the clinical-stage sEH inhibitor GSK2256294A has a recombinant human sEH IC₅₀ of 27 pM (0.027 nM) , but representative sEH inhibitors typically suffer from high lipophilicity (clogP > 3) that limits solubility and oral developability [1]. The spirocyclic oxa-aza architecture uniquely decouples potency from lipophilicity, a key differentiator for lead optimization toward in vivo applications.

soluble epoxide hydrolase inhibition spirocyclic urea inhibitors oral bioavailability

Derivatization Enables Ciprofloxacin Analogues with Enhanced Anti-Acinetobacter baumannii Potency Over Parent Ciprofloxacin

When 1-oxa-9-azaspiro[5.5]undecane derivatives were employed to synthesize 36 spirocyclic ciprofloxacin analogues, 14 of 36 compounds (39%) exhibited lower MIC than ciprofloxacin itself against the clinically relevant Gram-negative pathogen Acinetobacter baumannii 987® [1]. Eight additional compounds were equipotent to ciprofloxacin against this strain. This represents a significant differentiation: while ciprofloxacin is a broad-spectrum antibiotic, the spirocyclic derivatives achieve enhanced strain-selective potency—an advantage for targeted antibacterial strategies addressing the ESKAPE pathogen A. baumannii. The spirocyclic periphery imparts a narrowed but intensified activity spectrum compared to the parent fluoroquinolone scaffold [1].

antibacterial fluoroquinolones Acinetobacter baumannii spirocyclic derivatization

First-in-Class Enantioselective Chikungunya Virus nsP2 Helicase Inhibition with >100-Fold Enantiomer Selectivity

The oxaspiropiperidine scaffold derived from 1-oxa-9-azaspiro[5.5]undecane was resolved into enantiomers and characterized as a first-in-class inhibitor of Chikungunya virus (CHIKV) nsP2 RNA helicase [1]. The (R)-1 enantiomer exhibited potent inhibition of viral replication, nsP2hel ATPase activity, and dsRNA unwinding, while the (S)-1 enantiomer was >100-fold less active across all measured parameters [1]. The (R)-1 enantiomer further demonstrated high selectivity for CHIKV over other RNA viruses and for nsP2hel over other RNA helicases, with direct target engagement confirmed by ¹⁹F NMR [1]. This enantioselectivity profile is unprecedented among reported alphavirus helicase inhibitors and designates (R)-1 as a high-quality chemical probe with (S)-1 serving as a matched negative control [1].

CHIKV nsP2 helicase enantioselective antiviral alphavirus inhibitor

MmpL3-Targeted Antituberculosis Derivatives Exceeding Comparator Drug Activity Against Drug-Sensitive and Multidrug-Resistant M. tuberculosis Strains

Optimization of the 1-oxa-9-azaspiro[5.5]undecane scaffold through molecular docking-guided design yielded compounds with high activity against both the antibiotic-sensitive M. tuberculosis strain H37Rv and multidrug-resistant clinical isolates [1]. The resulting spirocyclic MmpL3 inhibitors exceeded the activity of the comparator drug used in the study, with structure-activity relationships demonstrating that chemical diversity in the peripheral fragment critically modulated antituberculosis potency [1]. This compound class acts through inhibition of the MmpL3 protein, an essential mycolic acid transporter in the mycobacterial cell wall, representing a validated mechanism distinct from first-line antitubercular drugs such as isoniazid and rifampin [1].

antituberculosis MmpL3 inhibition multidrug-resistant tuberculosis

Novel Carbonic Anhydrase Inhibitor Chemotype Combining Spirocyclic Piperidine with Rare Aminosulfamoyl Zinc-Binding Group

The 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamide chemotype represents a fundamentally novel class of molecular probes for carbonic anhydrase (CA) zinc enzyme recognition [1]. This chemotype for the first time combines diversely substituted spirocyclic piperidines with an aminosulfamoyl zinc-binding moiety—a structural combination not present in any previously reported CA inhibitor class [1]. While classical CA inhibitors predominantly employ primary sulfonamide (—SO₂NH₂) zinc-binding groups, the aminosulfamoyl functionality in this scaffold offers a rare alternative zinc-coordination mode that may confer altered isoform selectivity profiles [1].

carbonic anhydrase inhibition zinc-binding probes spirocyclic sulfonamides

High-Impact Research and Industrial Application Scenarios for 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride


Antituberculosis Lead Discovery Targeting MmpL3 in Multidrug-Resistant Mycobacterium tuberculosis

This scaffold is optimally deployed as a starting point for MmpL3-targeted antituberculosis drug discovery. The hydrochloride salt provides the free piperidine nitrogen for direct derivatization via amide coupling, sulfonamide formation, or reductive amination to generate diverse spirocyclic MmpL3 inhibitors. Molecular docking-guided optimization, as demonstrated by Komarova et al. [1], can be employed to improve potency against both drug-sensitive H37Rv and multidrug-resistant clinical isolates. The scaffold's demonstrated ability to exceed comparator drug activity against resistant strains makes it particularly valuable for programs addressing the WHO priority of novel MDR-TB therapeutics [1].

Soluble Epoxide Hydrolase Inhibitor Development with Balanced Potency and Drug-Like Physicochemical Properties

The 1-oxa-9-azaspiro[5.5]undecane scaffold is uniquely suited for sEH inhibitor programs that require simultaneous optimization of target potency and favorable ADME properties. As demonstrated by Lukin et al., derivatives based on this scaffold achieve nanomolar sEH inhibition (IC₅₀ 4.99 nM) while maintaining unusually low lipophilicity (logD₇.₄ 0.99) and high aqueous solubility (>0.5 mM)—a combination that distinguishes this chemotype from lipophilic sEH inhibitor classes [2]. The hydrochloride salt form facilitates the initial amination and urea-forming reactions required to access the 1-oxa-9-azaspiro[5.5]undecan-4-amine intermediate [2].

Spirocyclic Fluoroquinolone Derivatization for ESKAPE Pathogen Antibacterial Programs

This building block is directly applicable to the synthesis of spirocyclic ciprofloxacin derivatives with enhanced potency against Acinetobacter baumannii. The demonstrated ability of 1-oxa-9-azaspiro[5.5]undecane-substituted fluoroquinolones to achieve lower MICs than ciprofloxacin against this clinically challenging Gram-negative pathogen supports its use in targeted antibacterial programs [3]. The boron chelate-mediated nucleophilic aromatic substitution protocol with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid provides a well-established synthetic route for library generation [3].

Antiviral Chemical Probe Development for Alphavirus nsP2 Helicase Target Validation

The oxaspiropiperidine scaffold enables the development of enantioselective chemical probes for CHIKV nsP2 helicase, a validated but pharmacologically underexplored antiviral target. The >100-fold activity differential between (R)-1 and (S)-1 enantiomers provides a built-in experimental system for target engagement studies, where the inactive enantiomer serves as a rigorous negative control [4]. This application is particularly relevant for organizations pursuing broad-spectrum antialphaviral therapeutics, as the lead inhibitor 2o has demonstrated activity against CHIKV, Mayaro virus (MAYV), and Venezuelan equine encephalitis virus (VEEV) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-9-azaspiro[5.5]undecane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.